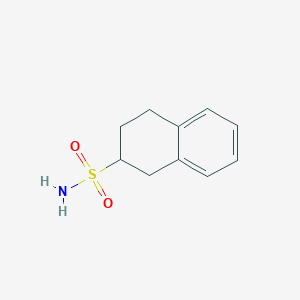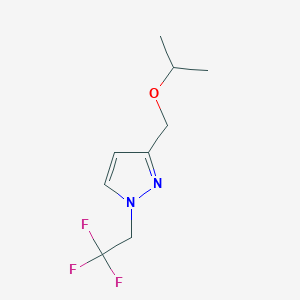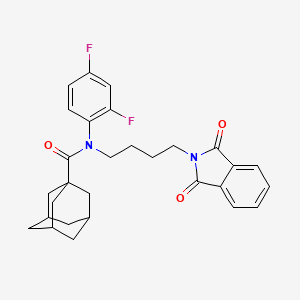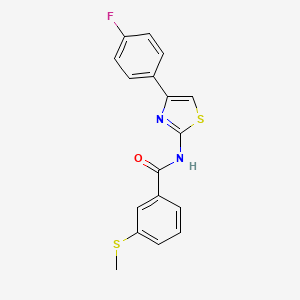
N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzyl group, a methyl-substituted benzothiazole ring, and a nitrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration of Furan: The furan ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Amidation Reaction: The benzothiazole derivative is then reacted with the nitrated furan carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The nitro group in the furan ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino-substituted furan derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Evaluated for its cytotoxic effects against cancer cell lines.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Applied in the formulation of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can cause oxidative damage to cellular components.
Comparison with Similar Compounds
- N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-chloroacetamide
- N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Uniqueness:
- The presence of the nitrofuran moiety distinguishes N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide from other similar compounds, imparting unique chemical reactivity and biological activity.
- The combination of benzothiazole and nitrofuran rings in a single molecule provides a versatile scaffold for the development of new derivatives with enhanced properties.
Properties
IUPAC Name |
N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-13-6-5-9-16-18(13)21-20(28-16)22(12-14-7-3-2-4-8-14)19(24)15-10-11-17(27-15)23(25)26/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANACRXLUFJGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2619864.png)

![1-{4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2619868.png)
![3-(4-fluoro-3-methylphenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B2619869.png)
![8-(4-methylphenyl)-4-oxo-N-(propan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2619871.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2619873.png)
![N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2619877.png)
![N-benzyl-3-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2619878.png)
![4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)piperidine](/img/structure/B2619879.png)


![N-methyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2619884.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide](/img/structure/B2619886.png)
